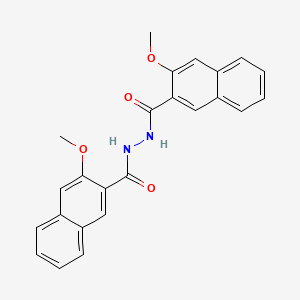
2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two naphthalene rings substituted with methoxy groups and connected via a hydrazide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide typically involves the reaction of 3-methoxy-2-naphthalenecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the hydrazide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction results in amine derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: This compound has a hydroxyl group instead of a methoxy group and exhibits different chemical properties.
3-Methoxy-2-naphthylboronic acid: This compound contains a boronic acid group and is used in different chemical reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 3-methoxy-, 2-((3-methoxy-2-naphthalenyl)carbonyl)hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual methoxy substitutions and hydrazide linkage make it a valuable compound for various research applications.
Propiedades
Número CAS |
58698-34-3 |
|---|---|
Fórmula molecular |
C24H20N2O4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
3-methoxy-N'-(3-methoxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C24H20N2O4/c1-29-21-13-17-9-5-3-7-15(17)11-19(21)23(27)25-26-24(28)20-12-16-8-4-6-10-18(16)14-22(20)30-2/h3-14H,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
UMNYOGZFMBBKOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















